Dibenzoylmethane
Overview
Description
Dibenzoylmethane is an organic compound with the formula ( \text{C}{15}\text{H}{12}\text{O}_2 ). It is a 1,3-diketone, primarily existing as one of two equivalent enol tautomers. This compound is a white solid and is known for its ultraviolet (UV) absorbing properties, making it useful in sunscreen products .
Mechanism of Action
Dibenzoylmethane (DBM) is an organic compound with the formula (C6H5C(O))2CH2 . It is a minor constituent of the root extract of licorice (Glycyrrhiza glabra) and exhibits antimutagenic and anticancer effects .
Target of Action
DBM primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes . It plays a crucial role in cellular defense against oxidative stress .
Mode of Action
DBM interacts with its target, Nrf2, by increasing the DNA binding activity of Nrf2 . This interaction mediates the induction of detoxification enzymes by Nrf2 activation . DBM also inhibits the formation of benzo[a]pyrene-induced DNA adducts .
Biochemical Pathways
DBM affects the Nrf2-Keap1-ARE pathway . In the absence of oxidative stress, Nrf2 binds to its repressor protein Keap1. During oxidative stress, the Nrf2–Keap1 interaction is disrupted, permitting Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 complex binds to antioxidant response elements (ARE), promoting transcription of cytoprotective genes .
Pharmacokinetics
The pharmacokinetic disposition of DBM was studied in male Sprague-Dawley rats. Following a single intravenous bolus dose, the mean plasma clearance (CL) of DBM was low compared with the hepatic blood flow . The absolute oral bioavailability (F*) of DBM was 7.4%-13.6% .
Result of Action
DBM has been found to suppress adiposity-induced inflammation/oxidative responses and inflammation-induced neuronal cell death . It effectively decreased the generation of nitric oxide, reactive oxygen species, and inflammatory cytokines by activating Nrf2/heme oxygenase-1 signaling .
Action Environment
Environmental factors such as lifestyle, diet, and exposure to pollutants can influence the action, efficacy, and stability of DBM . For instance, a high body mass index (BMI) can increase the risk of developing type 2 diabetes, and environmental and lifestyle changes can result in a higher risk of β-cell damage in those at genetic risk . Therefore, strategies of diabetes prevention should aim at promoting a ‘diabetes-protective lifestyle’ whilst simultaneously enhancing the resistance of the human organism to pro-diabetic environmental and lifestyle factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzoylmethane can be synthesized through the condensation of ethyl benzoate with acetophenone. One method involves a condensation reaction of acetophenone and methyl benzoate in a xylene solvent under nitrogen protection, using sodium methoxide as a catalyst and active carbon as a decolorant . The reaction mixture is then acidified, filtered, washed with alkali and water, and recrystallized to obtain a pale white crystalline powder.
Industrial Production Methods: In industrial settings, this compound is produced using similar condensation reactions, often with additional steps to ensure high purity and yield. The use of active carbon and specific iron removal agents helps improve product color and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Dibenzoylmethane undergoes various chemical reactions, including:
Condensation Reactions: It condenses with bifunctional reagents to form heterocycles.
Complex Formation: The conjugate base of this compound forms complexes with metal salts, similar to metal acetylacetonates.
Common Reagents and Conditions:
Hydrazine: Used for forming diphenyl pyrazole.
Urea and Thiourea: Used for forming six-membered rings.
Metal Salts: Used for forming metal complexes.
Major Products:
Diphenyl Pyrazole: Formed from the reaction with hydrazine.
Metal Complexes: Formed from reactions with metal salts.
Scientific Research Applications
Dibenzoylmethane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: Investigated for its anticancer properties and ability to induce cell cycle deregulation in cancer cells
Industry: Utilized in the production of sunscreens due to its UV-absorbing properties.
Comparison with Similar Compounds
Benzoylacetone: A β-diketone similar to dibenzoylmethane, but with methyl groups instead of phenyl groups.
Curcumin: Structurally related to this compound and found in turmeric.
Uniqueness: this compound is unique due to its dual role as a UV absorber and its potential anticancer properties. Its ability to form stable metal complexes also distinguishes it from other similar compounds .
Biological Activity
Dibenzoylmethane (DBM), a β-diketone compound primarily derived from the licorice plant (Glycyrrhiza glabra), has garnered significant attention due to its diverse biological activities, particularly in cancer prevention, metabolic regulation, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of DBM, supported by various research findings, case studies, and data tables.
DBM exerts its biological effects through multiple pathways:
- AMPK Activation : DBM has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose uptake and lipid metabolism. In skeletal muscle cells, DBM enhances glucose transporter type 4 (GLUT4) translocation to the plasma membrane, facilitating glucose uptake. This effect is AMPK-dependent, as demonstrated by experiments using AMPK inhibitors .
- Anti-inflammatory Effects : DBM derivatives have been reported to protect against endoplasmic reticulum (ER) stress and inhibit nuclear factor kappa B (NF-κB) activation. These properties are beneficial in treating conditions such as dextran sulfate sodium (DSS)-induced colitis in mice, where DBM derivatives significantly reduced disease activity index scores and intestinal damage .
- Anticancer Properties : DBM exhibits potent anticancer effects by inducing apoptosis in various cancer cell lines, including breast, colon, and prostate cancers. It also inhibits the formation of DNA adducts induced by carcinogens like benzo(a)pyrene and suppresses tumor growth in animal models .
1. Metabolic Regulation
A study highlighted that DBM not only promotes glucose uptake in muscle cells but also inhibits adipogenesis by downregulating fatty acid synthase (FAS) expression and reducing acetyl-CoA carboxylase (ACC) activity . The following table summarizes key findings related to metabolic regulation:
Parameter | Effect of DBM | Mechanism |
---|---|---|
Glucose Uptake | Increased | AMPK activation leading to GLUT4 translocation |
Fat Accumulation | Suppressed | Inhibition of ACC and FAS |
Weight Gain | Prevented in high-fat diet mice | Metabolic modulation via AMPK |
2. Anticancer Activity
DBM's anticancer efficacy has been investigated across various studies. Notably, it has shown effectiveness against prostate cancer and other malignancies. The following case study illustrates its impact:
- Case Study : In a study involving TRAMP-C1 prostate cancer cells, DBM treatment resulted in G2-M cell cycle arrest, with a significant increase in the percentage of cells in this phase from 19.08% in control to 40.83% at higher doses of DBM. This arrest was associated with decreased expression of cell cycle-related proteins such as cyclin D1 and c-myc .
The electrochemical behavior of this compound has been explored through cyclic voltammetry studies. These investigations reveal that DBM undergoes diffusion-controlled oxidation processes, which are essential for its application in therapeutic contexts. The stability constants for complexes formed with cavitand derivatives indicate promising solubility profiles for potential biomedical applications .
Properties
IUPAC Name |
1,3-diphenylpropane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIMKJIVMHWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041247 | |
Record name | 1,3-Diphenyl-1,3-propanedione | |
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Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,3-Propanedione, 1,3-diphenyl- | |
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Record name | Dibenzoylmethane | |
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CAS No. |
120-46-7 | |
Record name | Dibenzoylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-46-7 | |
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Record name | Dibenzoylmethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120467 | |
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Record name | Dibenzoylmethane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6266 | |
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Record name | 1,3-Propanedione, 1,3-diphenyl- | |
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Record name | 1,3-Diphenyl-1,3-propanedione | |
Source | EPA DSSTox | |
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Record name | 1,3-diphenylpropane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.999 | |
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Record name | DIBENZOYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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